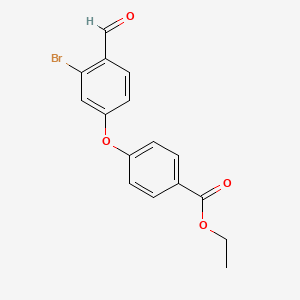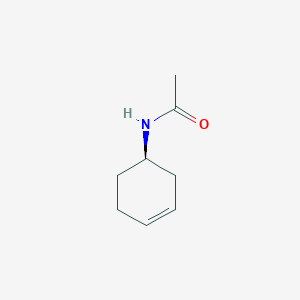
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization:
- Ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and its derivatives have been synthesized and characterized using techniques like 1H NMR, 13C NMR, FT-IR, and UV–Vis. Single crystal X-ray diffraction (SC-XRD) was employed for final confirmation. These studies provide insights into the optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs) of these compounds, indicating significant technological applications due to their sizable NLO character (Haroon et al., 2019).
Precursor to Analog Compounds:
- Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, has been used as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of secondary amines. This highlights its role in the synthesis of various bioactive compounds (Boy & Guernon, 2005).
Structural Analysis:
- The compound ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been studied for its structure, revealing how molecules associate via hydrogen bonds, offering insights into molecular interactions and stability (Lynch & Mcclenaghan, 2004).
Experimental and Theoretical Studies:
- Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been analyzed through spectroscopic characterization and X-ray diffraction, with further investigation by DFT quantum chemical methods. Such studies are crucial for understanding the molecular geometry, hydrogen bonding sites, and electronic properties of these compounds (Haroon et al., 2018).
Synthesis and Crystal Structure Characterization:
- The synthesis and crystal structure characterization of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, including Hirshfeld surface analysis, are important for understanding the molecular packing modes and electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential map (Akhileshwari et al., 2021).
Antimicrobial and Antiviral Properties:
- A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates has been synthesized and evaluated for their antimicrobial and antioxidant activities. Additionally, molecular docking methods suggest the potential of these compounds as therapeutic targets for the Mpro protein of SARS-CoV-2 (COVID-19), indicating their relevance in pharmaceutical research (Haroon et al., 2021).
Anti-Proliferative Screening:
- Thiazole compounds, including derivatives of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been synthesized and tested for anticancer activity against breast cancer cells. This highlights their potential in developing new anticancer therapies (Sonar et al., 2020).
Propriétés
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCNNSTYGJTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732105 | |
| Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate | |
CAS RN |
1187056-38-7 | |
| Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

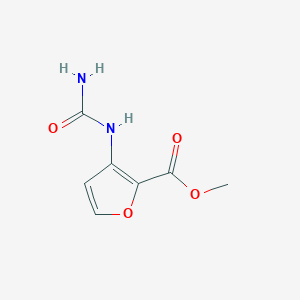


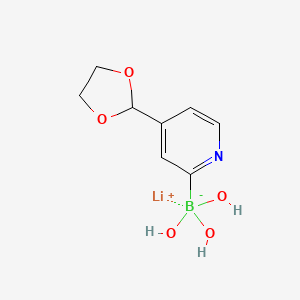
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1509445.png)

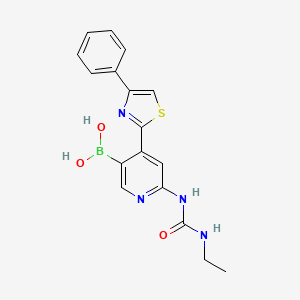
![Methyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1509473.png)


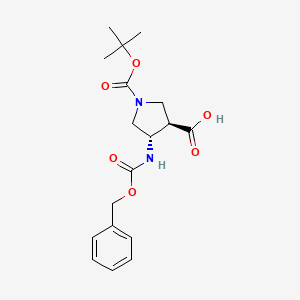
![1-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1509486.png)
